2,2-Dibromo-1-(2-pyrimidinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(2-pyrimidinyl)ethanone is an organic compound with the molecular formula C6H4Br2N2O. It is a brominated derivative of ethanone, featuring a pyrimidinyl group attached to the carbonyl carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2-pyrimidinyl)ethanone typically involves the bromination of 1-(2-pyrimidinyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds via electrophilic addition of bromine to the carbon-carbon double bond, resulting in the formation of the dibromo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(2-pyrimidinyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted ethanones.
Reduction Reactions: The compound can be reduced to 1-(2-pyrimidinyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Scientific Research Applications
2,2-Dibromo-1-(2-pyrimidinyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(2-pyrimidinyl)ethanone involves its interaction with nucleophiles, leading to substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbonyl carbon. This compound can also undergo reduction and oxidation reactions, altering its chemical structure and properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-Dibromo-1-(2-pyrimidinyl)ethanone is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This differentiates it from other dibromo ethanones that contain different aromatic or heteroaromatic groups .
Properties
Molecular Formula |
C6H4Br2N2O |
---|---|
Molecular Weight |
279.92 g/mol |
IUPAC Name |
2,2-dibromo-1-pyrimidin-2-ylethanone |
InChI |
InChI=1S/C6H4Br2N2O/c7-5(8)4(11)6-9-2-1-3-10-6/h1-3,5H |
InChI Key |
LFUODLNWIVFNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.